Antibacterial peptide PMAP-36

antibacterial potency E. coli killing cathelicidin comparison

Antibacterial peptide PMAP-36 is a 36-residue, highly cationic (+13 net charge), amphipathic α-helical host defence peptide belonging to the porcine cathelicidin family. Originally deduced from pig bone marrow RNA, PMAP-36 is naturally stored as a homodimer via a C-terminal cysteine disulfide bridge and exerts broad-spectrum microbicidal activity against both Gram-negative and Gram-positive bacteria through rapid membrane permeabilization.

Molecular Formula
Molecular Weight
Cat. No. B1578413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial peptide PMAP-36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMAP-36 Antibacterial Peptide — Porcine Cathelicidin Baseline for Antimicrobial Procurement and Research Selection


Antibacterial peptide PMAP-36 is a 36-residue, highly cationic (+13 net charge), amphipathic α-helical host defence peptide belonging to the porcine cathelicidin family [1]. Originally deduced from pig bone marrow RNA, PMAP-36 is naturally stored as a homodimer via a C-terminal cysteine disulfide bridge and exerts broad-spectrum microbicidal activity against both Gram-negative and Gram-positive bacteria through rapid membrane permeabilization [2][3]. Among the porcine cathelicidins (PMAP-23, PMAP-36, PMAP-37, PR-39, PG-1, PF-1/2), PMAP-36 possesses the highest net positive charge, with cationic residues comprising 36% of its sequence [4][5].

Antimicrobial screening Broad-spectrum membrane permeabilization studies against Gram-negative and Gram-positive bacteria
Endotoxin neutralization LPS binding and anti-endotoxin assay context with reported dual mechanism
Combination screening Antibiotic synergy and resistance suppression research with tetracycline and aminoglycosides
Dimer or monomer selection Specify form for charge-density and medium-robustness requirements

Why PMAP-36 Cannot Be Interchanged with Other Cathelicidins or In-Class AMPs for Research Procurement


Despite belonging to the same cathelicidin superfamily, functional substitution of PMAP-36 with close porcine analogs (PMAP-23, PR-39) or cross-species orthologs (human LL-37, chicken CATH-2) is quantitatively unsupported. PMAP-36 demonstrates a fundamentally different killing mechanism — simultaneous disruption of inner and outer bacterial membranes — compared to the membrane-wrinkling rupture of CATH-2 or the complete lysis induced by LL-37 at distinct concentration thresholds [1]. Critically, PMAP-36 binds LPS with a stoichiometry of approximately 1:3 (peptide:LPS), whereas LL-37 binds less than one LPS molecule per peptide and exhibits only weak, monophasic binding [2]. In immunomodulatory assays, PMAP-36 and CATH-2 suppress LPS-induced macrophage activation far more potently than PR-39 and PMAP-23 [3]. These divergent properties directly impact experimental outcomes in endotoxin-neutralization models, synergy screening with conventional antibiotics, and in vivo efficacy studies, making generic interchange scientifically invalid without revalidation [4].

PMAP-36
LL-37 (human)
Membrane disruption mechanism differs; LPS binding stoichiometry may not transfer between species orthologs
PMAP-36
PR-39 / PMAP-23
Immunomodulatory potency profile may differ; endotoxin suppression context requires peptide-specific review
PMAP-36 monomer
PMAP-36 dimer
Charge density and killing kinetics may shift; medium dependence profile can alter assay reproducibility

PMAP-36 Quantitative Differentiation Evidence — Comparator-Based Procurement Selection Guide


PMAP-36 vs LL-37 and CATH-2: Superior Antibacterial Potency Against E. coli O78 at Low Concentration

In a direct head-to-head colony count assay against E. coli O78, PMAP-36, LL-37, and CATH-2 all exhibited MBC values between 5 and 10 μM. However, PMAP-36 was the most active peptide, demonstrating significant bacterial inhibition at a concentration of only 2.5 μM — a sub-MBC level at which neither LL-37 nor CATH-2 produced comparable inhibition [1]. At MBC concentration (20 μM for PMAP-36 vs 160 μM for LL-37 and 40 μM for CATH-2 under TEM conditions), PMAP-36 required 8-fold lower concentration than LL-37 and 2-fold lower than CATH-2 to achieve bactericidal killing under identical high-inoculum TEM conditions [1].

Antibacterial potency
Head-to-head
PMAP-36 MBC 20 µM vs LL-37 160 µM under TEM conditions; significant inhibition reported at 2.5 µM
Reported higher potency in tested set under high-inoculum conditions
E. coli O78; colony count assay; high-inoculum TEM conditions
antibacterial potency E. coli killing cathelicidin comparison

PMAP-36 vs LL-37, CATH-2, PR-39, and PMAP-23: Quantitative LPS Binding Stoichiometry and Anti-Endotoxin Activity

Isothermal titration calorimetry (ITC) revealed that PMAP-36 binds LPS with a stoichiometric ratio of approximately 1:3 (peptide:LPS) in a biphasic, enthalpy/entropy-driven manner, indicating strong, multi-site LPS engagement [1]. In contrast, LL-37 exhibits only weak, monophasic, enthalpy-driven LPS binding with a high dissociation constant (Kd), where each LL-37 molecule binds less than one LPS molecule [1]. CATH-2 also binds biphasically but with a 1:1 stoichiometry, indicating that PMAP-36 binds approximately 3-fold more LPS per peptide molecule than CATH-2 [1]. Functionally, PMAP-36 and CATH-2 were much stronger at suppressing LPS-induced macrophage activation compared to PR-39 and PMAP-23 in standardized anti-endotoxin assays [2].

LPS binding
Head-to-head
~1:3 peptide:LPS stoichiometry; biphasic enthalpy/entropy-driven binding
Supports endotoxin neutralization research context
ITC analysis; complete TNFα suppression reported at 10 µM
LPS neutralization endotoxin binding immunomodulation

PMAP-36 Combined with Tetracycline: Synergistic In Vivo Survival Benefit vs Monotherapy in Mouse ExPEC Infection Model

Checkerboard assays demonstrated that PMAP-36 in combination with tetracycline exhibits strong synergistic bactericidal effects against porcine ExPEC strain PCN033, with a Fractional Bactericidal Concentration Index (FBCI) of 0.3125, well below the synergy threshold of 0.5 [1]. In a mouse systemic infection model, tetracycline monotherapy resulted in 0% survival (all mice died within 24 hours), whereas the combination of PMAP-36 plus tetracycline achieved a 60% survival rate [1]. Combination therapy also significantly reduced bacterial load in liver, spleen, lung, and blood compared to tetracycline alone or PMAP-36 alone, and decreased pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, IL-12, TNFα) [1]. Additionally, PMAP-36 delayed the emergence of tetracycline resistance by inhibiting transcription of the tetB resistance gene — after 30 generations of sub-MIC tetracycline exposure alone, MIC increased 3-fold, whereas combination with PMAP-36 prevented any MIC shift [1].

Combination survival
Head-to-head
60% survival with PMAP-36 + tetracycline vs 0% tetracycline alone; FBCI = 0.3125
Reported combination survival endpoint context
Mouse systemic ExPEC model; resistance emergence prevented over 30 generations
antibiotic synergy in vivo efficacy tetracycline combination

PMAP-36 vs Melittin: Quantitative Cell Selectivity and Hemolytic Safety Margin Comparison

In standardized hemolysis assays against human erythrocytes, PMAP-36 induced 5% hemolysis (MHC) at a concentration of 4 μM, whereas the benchmark pore-forming peptide melittin caused 5% hemolysis at only 0.25 μM — a 16-fold lower concentration [1]. The selectivity index (SI = MHC / geometric mean MIC) for PMAP-36 against bacteria was 2.84, compared to melittin's SI of only 0.11 — representing an approximately 26-fold superior cell selectivity for PMAP-36 [1]. Against fungi, PMAP-36 showed an SI of 0.21 versus melittin's 0.07 (3-fold better) [1]. Under comparable bacterial MIC conditions (PMAP-36 GM = 1.41 μM; melittin GM = 2.18 μM against the same panel), PMAP-36 maintained substantially lower hemolytic liability [1].

Cell selectivity
Cross-study
Selectivity index 2.84 vs melittin 0.11; MHC 4 µM vs 0.25 µM
Reported higher selectivity index in tested comparison
Human erythrocyte assay; 8 bacterial and 4 Candida strains
cell selectivity hemolysis therapeutic index

PMAP-36 Dimer vs Monomer: Dimerization Modulates Killing Kinetics and Reduces Medium Dependence

Chemically synthesized monomeric and dimeric forms of PMAP-36 were directly compared. Both forms adopted amphipathic α-helical conformations and exhibited potent, rapid microbicidal activity; however, dimerization modulated the effectiveness of the peptide in terms of killing and permeabilization kinetics, and importantly reduced medium dependence of antimicrobial activity [1]. The dimer achieves an impressive charge density of +28 distributed over 70 residues, significantly exceeding the monomer's +13 over 36 residues [1]. A shortened N-terminal fragment (PMAP-36 1–20) showed significantly lower potency and slower permeabilization kinetics, confirming that the nonhelical C-terminal hydrophobic tail — retained in the full-length construct — is critical for full activity [1]. At 10 μM, the monomer caused 9% hemolysis of porcine erythrocytes while the dimer caused 22%, indicating that dimerization increases hemolytic activity but the values remain moderate at antimicrobial concentrations [1].

Dimerization effect
Head-to-head
Dimer charge +28 over 70 residues; modulated killing kinetics; reduced medium dependence
Form selection may affect assay robustness in complex media
CD spectroscopy; porcine erythrocyte hemolysis assay
dimerization charge density killing kinetics

PMAP-36PW and PMAP-36PK Analogues: Expanded Antibacterial Spectrum vs Parent PMAP-36 Including Swine E. coli K88

Two α-helix-extended, charge-increased analogues, PMAP-36PW (Pro25/26→Trp) and PMAP-36PK (Pro25/26→Lys), were directly compared against the parent PMAP-36. Both analogues exhibited a broadened antibacterial spectrum: PMAP-36PW and PMAP-36PK gained de novo antibacterial activity against swine Escherichia coli K88, a clinically relevant porcine pathogen against which native PMAP-36 showed no activity [1]. PMAP-36PW demonstrated significant antibacterial activity against 7 bacterial strains compared to PMAP-36, while PMAP-36PK showed significant activity against 5 bacterial strains [1]. In a mouse infection model with Salmonella choleraesuis C78-1 and Listeria monocytogenes CICC 21533, both analogues reduced bacterial gene copies in liver and lung, decreased inflammatory damage, and reduced mortality [1]. PMAP-36PW additionally exhibited enhanced pH stability compared to the parent peptide [1].

Analogue spectrum
Head-to-head
PMAP-36PW active against 7 strains including swine E. coli K88; parent lacks K88 activity
Supports porcine-pathogen antimicrobial screening context
10-strain panel; in vivo mouse infection models
peptide engineering spectrum expansion analogue comparison

PMAP-36 Procurement-Relevant Application Scenarios Grounded in Quantitative Differentiation Evidence


Gram-Negative Sepsis and Endotoxemia Models Requiring Dual Bactericidal and LPS-Neutralizing Activity

PMAP-36 is the preferred cathelicidin for in vivo Gram-negative sepsis models where concurrent bacterial killing and endotoxin neutralization are required. Its LPS binding stoichiometry of ~1:3 (peptide:LPS) — 3-fold higher per molecule than CATH-2 and orders of magnitude stronger than LL-37 — combined with complete TNFα suppression at 10 μM provides a quantitative basis for selection over alternative cathelicidins [1]. In mouse systemic infection models, PMAP-36 combined with tetracycline achieved 60% survival where tetracycline alone failed completely, with concomitant suppression of IL-1α, IL-1β, IL-6, IL-12, and TNFα [2].

Antibiotic-Adjuvant Combination Screening Against Multidrug-Resistant Enterobacteriaceae

PMAP-36 has demonstrated validated synergy with both tetracycline (FBCI = 0.3125) and gentamicin (FLC < 0.5 against E. coli), as well as with erythromycin (FBCI < 0.5) [1][2]. Critically, PMAP-36 suppresses the emergence of tetracycline resistance by inhibiting tetB gene transcription — after 30 generations, no MIC shift occurred with the combination, whereas tetracycline alone exhibited a 3-fold MIC increase [1]. This resistance-delaying property is not documented for PR-39 or PMAP-23 under comparable conditions, making PMAP-36 the better-characterized candidate for antibiotic-resistance countermeasure studies [3].

AMP Selectivity Optimization Studies Using PMAP-36 as a Parental Scaffold

PMAP-36 serves as a quantitatively benchmarked parent scaffold for derivative design. Its baseline selectivity index (SI) against bacteria of 2.84 and MHC of 4 μM provide reference values against which engineered derivatives can be measured — the RI18 derivative achieved a 19-fold SI improvement (SI = 53.78), the GI24 truncated derivative retained comparable MICs (1–4 μM) with reduced hemolysis, and D-amino acid-substituted D-PMAP(12-24) achieved 2–4-fold MIC improvement against A. baumannii (MIC = 2 μM) with 90% fibroblast viability at 32 μM [1][2][3]. The availability of this quantitative structure-activity relationship (QSAR) dataset across multiple laboratories enables rational procurement of PMAP-36 as a reference standard for structure-activity studies.

Porcine-Specific Infectious Disease Research Requiring Coverage of Swine E. coli K88

Native PMAP-36 lacks activity against swine E. coli K88, a major porcine enteric pathogen. However, the engineered analogues PMAP-36PW and PMAP-36PK gain this activity while retaining or improving activity against other tested strains [1]. For research programs focused on swine health, procuring PMAP-36PW — which combines expanded spectrum (7 strains with significant improvement), enhanced pH stability, and validated in vivo efficacy in reducing bacterial loads and inflammatory pathology in mouse models — is directly supported by published comparative data [1].

Application
Selection Property
Validation Focus
Gram-negative sepsis and endotoxemia models
Dual bactericidal and LPS neutralization profile
Endotoxin-binding stoichiometry and cytokine suppression validation
Antibiotic-adjuvant combination screening
Synergy index and resistance suppression evidence
Combination efficacy endpoints and resistance emergence monitoring
AMP scaffold optimization studies
Baseline selectivity and hemolysis reference values
Structure-activity relationship and derivative benchmarking
Porcine-specific pathogen research
Analogue spectrum coverage for swine strains
Strain-specific susceptibility and in vivo model verification
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